molecular formula C16H13BrClF3N2O3S B12454474 N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide

Cat. No.: B12454474
M. Wt: 485.7 g/mol
InChI Key: DBDYZKZLVLZKHB-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups

Properties

Molecular Formula

C16H13BrClF3N2O3S

Molecular Weight

485.7 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-23(27(25,26)12-5-2-10(17)3-6-12)9-15(24)22-11-4-7-14(18)13(8-11)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)

InChI Key

DBDYZKZLVLZKHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide is unique due to the presence of both bromine and trifluoromethyl groups, which can enhance its reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

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